Cas no 87-08-1 (Penicillin V)

Penicillin V, the English name of phenoxymethylpenicillin, is commonly used in tablets, as well as oral liquid or oral suspension. This product is white crystal or crystalline powder; Odorless or slightly smelly, slightly bitter< Br>
Penicillin V structure
Penicillin V structure
Penicillin V
87-08-1
C16H18N2O5S
350.389523029327
MFCD00070096
95339
6869

Penicillin V Properties

Names and Identifiers

    • Penicillin V
    • Phenoxymethylpenicillin
    • PENICILLIN V ACID,BP2003
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 6-phenoxyacetamidopenicillanic acid
    • Beromycin
    • Fenospen
    • Oracillin
    • Penicillin phenoxymethyl
    • penicillin VK
    • penicillin-V
    • Phenocillin
    • Phenomycilline
    • Phenopenicillin
    • V-Cillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (ACI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)- (8CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-, (2S,5R,6R)- (9CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-, [2S-(2α,5α,6β)]- (ZCI)
    • 6-(Phenoxyacetamido)penicillanic acid
    • Acipen-V
    • Calcipen
    • Crystapen V
    • Distaquaine V
    • Eskacillin V
    • Fenacilin
    • Meropenin
    • MeSH ID: D010404
    • Oracilline
    • Oratren
    • Orocillin
    • Ospen
    • Pen-Oral
    • Pen-Vee
    • Pen-vee-oral
    • Penicillin, phenoxymethyl-
    • Phenospen
    • Phenoxymethylpenicillinic acid
    • Stabicillin
    • V-Cil
    • V-Cylina
    • V-Cyline
    • V-Tablopen
    • Vebecillin
    • +Expand
    • MFCD00070096
    • BPLBGHOLXOTWMN-MBNYWOFBSA-N
    • 1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • C([C@H]1C(C)(C)S[C@@H]2[C@@H](C(N12)=O)NC(=O)COC1C=CC=CC=1)(=O)O

Computed Properties

  • 350.09400
  • 2
  • 7
  • 6
  • 350.093642
  • 24
  • 547
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 121

Experimental Properties

  • 1.02590
  • 121.24000
  • 1.6510 (estimate)
  • 120-1280C (dec)
  • White to off white crystalline powder
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • 1.3121 (rough estimate)

Penicillin V Security Information

  • RY4025000
  • 22-36
  • R42/43
  • Xn Xn
  • −20°C
  • 42/43

Penicillin V Customs Data

  • 3003101300
  • China Customs Code:

    3003101300

Penicillin V Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GS52-10mg
PENICILLIN V
87-08-1 95%
10mg
$64.00 2024-04-21
A2B Chem LLC
AH82166-10mg
Penicillin V
87-08-1 95%
10mg
$62.00 2024-04-19
Aaron
AR00GSDE-10mg
PENICILLIN V
87-08-1 95%
10mg
$65.00
Enamine
EN300-19735891-0.05g
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
87-08-1
0.05g
$636.0 2023-09-16
TRC
P223505-100mg
Penicillin V
87-08-1
100mg
$ 181.00 2023-09-06

Penicillin V Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Penicillin amidase Solvents: Dimethyl sulfoxide ,  Water ;  10.8 h, pH 7, 30 °C
Reference
Kinetically controlled acylation of 6-APA catalyzed by penicillin acylase from Streptomyces lavendulae: effect of reaction conditions in the enzymatic synthesis of penicillin V
Hormigo, Daniel; et al, Biocatalysis and Biotransformation, 2020, 38(4), 253-262

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Water ;  pH 7, 30 °C
Reference
Enzymatic synthesis of β-lactam antibiotics and N-fatty-acylated amino compounds by the acyl-transfer reaction catalyzed by penicillin V acylase from Streptomyces mobaraensis
Koreishi, Mayuko; et al, Bioscience, 2007, 71(6), 1582-1586

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phenol Catalysts: Cobaltate(1-), [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, lithium, (SP-4-1… Solvents: Acetone
Reference
Extremely selective and mild cleavage of β-haloalkyl groups by cobalt(I) phthalocyanine anion in semisyntheses of β-lactam antibiotics
Eckert, Heiner, Zeitschrift fuer Naturforschung, 1990, 45(12), 1715-24

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isopenicillin N-acyltransferase ,  Phenylacetyl-coenzyme A synthetase
Reference
"In vitro" synthesis of different naturally-occurring, semisynthetic and synthetic penicillins using a new and effective enzymic coupled system
Martinez-Blanco, H.; et al, Journal of Antibiotics, 1991, 44(11), 1252-8

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Water ;  pH 5.8, 25 °C
Reference
Execution of Enriched Rice Bran Medium in Hyper Production of Penicillin V by Penicillium chrysogenum
Parameswari, S.; et al, Waste and Biomass Valorization, 2018, 9(9), 1559-1565

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Water ;  220 h
Reference
Analysis and optimization of biochemical process reaction pathways. 1. Pathway sensitivities and identification of limiting steps
Conejeros, Raul; et al, Industrial & Engineering Chemistry Research, 1998, 37(12), 4699-4708

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
New oxidatively removable carboxy protecting groups
Kim, C. U.; et al, Tetrahedron Letters, 1985, 26(17), 2027-30

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
New oxidatively removable carboxy protecting groups
Kim, C. U.; et al, Tetrahedron Letters, 1985, 26(17), 2027-30

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phenoxyacetic acid ,  2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
2.1 Reagents: Iodine
3.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
4.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Penicillin V Raw materials

Penicillin V Preparation Products

Penicillin V Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-08-1)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-08-1)
XU NV SHI
15221998634
1986399151@qq.com

Penicillin V Related Literature

Recommended suppliers
Suzhou Tanke Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.100kes.com/en
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chu Zhou Jiang Ling Chemical Techlnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent